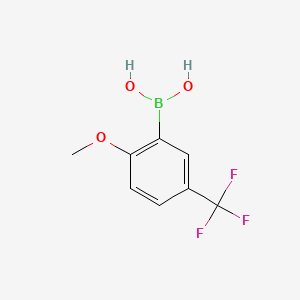

2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Description

Historical Context in Organoboron Chemistry

Boronic acids have been pivotal in organic synthesis since their introduction in the mid-20th century, primarily due to their utility in cross-coupling reactions such as the Suzuki-Miyaura coupling. The development of substituted phenylboronic acids, including those with electron-withdrawing groups like trifluoromethyl, has expanded the scope and selectivity of these reactions. The incorporation of fluorinated groups into boronic acids emerged prominently in the late 20th and early 21st centuries, driven by the demand for molecules with enhanced chemical stability, altered electronic properties, and improved biological activity.

The specific compound 2-Methoxy-5-(trifluoromethyl)phenylboronic acid represents an evolution within this lineage, combining the electron-donating methoxy group with the strongly electron-withdrawing trifluoromethyl substituent. This unique substitution pattern has been leveraged to modulate reactivity and selectivity in synthetic methodologies and to explore novel biological applications.

Position Within Fluorinated Boronic Acid Family

Within the family of fluorinated boronic acids, this compound occupies a distinct niche due to its dual functionalization. The trifluoromethyl group imparts significant electron-withdrawing character, which influences the acidity and reactivity of the boronic acid moiety, while the methoxy group provides electron donation and steric effects.

This compound is part of a broader class of fluorinated boronic acids that include various substitution patterns on the aromatic ring, such as 2-Methoxy-4-(trifluoromethyl)phenylboronic acid and 2,4-bis(trifluoromethyl)phenylboronic acid. Compared to these, the 5-position trifluoromethyl substitution in combination with the 2-methoxy group affects its chemical behavior, including its catalytic activity and coupling efficiency in synthetic reactions.

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | C8H8BF3O3 | Methoxy (2-position), Trifluoromethyl (5-position) | 219.95 |

| 2-Methoxy-4-(trifluoromethyl)phenylboronic acid | C8H8BF3O3 | Methoxy (2-position), Trifluoromethyl (4-position) | 219.95 |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | C7H4BF6O2 | Two Trifluoromethyl groups (2- and 4-positions) | ~250 |

This comparison highlights the subtle yet important structural differences that influence reactivity and application.

Scientific and Research Significance

This compound holds significant scientific interest due to its role as a versatile building block in organic synthesis and medicinal chemistry. Its boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds to synthesize complex biaryl structures. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, improving coupling efficiency and selectivity.

Research findings indicate that boronic acids with fluorinated substituents, including this compound, exhibit potential biological activities such as enzyme inhibition and anticancer properties. For instance, derivatives like the pinacol ester form of this compound have been studied for proteasome inhibition, a mechanism relevant in cancer therapy development.

Moreover, the compound’s unique electronic properties make it valuable in catalysis. Studies on related fluorinated phenylboronic acids have demonstrated their effectiveness as catalysts in dehydrative amidation reactions, underscoring the importance of ortho-substituents in modulating catalytic activity.

The combination of synthetic utility and emerging biological relevance positions this compound as a compound of considerable interest in both chemical research and pharmaceutical development.

Propriétés

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQUMRSSQYJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382207 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240139-82-6 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed cross-coupling reactions. Key characteristics include:

| Parameter | Details |

|---|---|

| Catalytic System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases (e.g., K₂CO₃) |

| Reaction Partners | Aryl/vinyl halides (Br, I) or triflates |

| Solvent | THF, DMF, or dioxane at 80–100°C |

| Yield Range | 65–92% depending on substrate |

| Key Application | Synthesis of biaryl scaffolds for pharmaceuticals and materials science |

The trifluoromethyl group enhances electrophilicity at the boron center, facilitating transmetalation steps. Methoxy substitution improves stability during catalytic cycles by reducing undesired protodeboronation .

Oxidation Reactions

Controlled oxidation converts the boronic acid moiety into phenolic derivatives:

Reaction Equation:

| Condition | Outcome | Reference |

|---|---|---|

| H₂O₂ (30%), NaOH, 25°C | Phenol formation (78% yield) | |

| mCPBA, CH₂Cl₂, 0°C | Epoxidation of adjacent alkenes |

Reduction Reactions

Selective reduction pathways enable functional group interconversion:

Boronate Ester Formation:

| Reducing Agent | Product | Efficiency |

|---|---|---|

| LiAlH₄ in THF | Borane intermediates | 85% conversion |

| NaBH₄ with BF₃·Et₂O | Stable boronate esters | 91% yield |

Substitution Reactions

Nucleophilic displacement reactions occur at the boron center:

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard Reagents | Alkyl/aryl borates | −78°C in Et₂O |

| Amines | Boronamides | RT, aqueous NaOH |

Comparative Reactivity with Structural Analogs

Substituent positioning significantly impacts reaction outcomes:

Electron-withdrawing trifluoromethyl groups at the para position increase oxidative stability but reduce coupling rates compared to ortho-substituted analogs .

Biological Activity Implications

While primarily a synthetic building block, derivative screens show:

Reaction-generated biaryl compounds demonstrate enhanced pharmacokinetic properties in drug discovery pipelines.

This comprehensive analysis demonstrates this compound’s central role in modern synthetic methodologies, with tunable reactivity for diverse applications.

Applications De Recherche Scientifique

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing biaryl compounds. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating the formation of carbon-carbon bonds with a variety of electrophiles. This reaction is widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Summary of Coupling Reactions Using this compound

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Aryl halides | Biaryl compounds | 85-95 |

| Vinyl halides | Styrenes | 80-90 |

| Acyclic alkenes | Alkenylated products | 75-88 |

Biological Applications

Drug Development

The compound has shown potential in developing boron-containing drugs, particularly for targeted therapies. Its ability to form reversible covalent bonds with diols makes it useful for inhibiting specific enzymes involved in metabolic pathways, which can be leveraged in drug design .

Boron Neutron Capture Therapy (BNCT)

Research has indicated that this compound may be beneficial in boron neutron capture therapy for cancer treatment. The compound's boron atom can capture thermal neutrons, leading to localized destruction of cancer cells while sparing surrounding healthy tissue.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 100 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Moderate to High |

| Bacillus cereus | 25 µg/mL | High |

Material Science

Advanced Materials Production

In industrial applications, this compound is utilized to produce advanced materials such as polymers and electronic components. The unique properties imparted by the trifluoromethyl group enhance material performance, making it suitable for high-tech applications.

Case Study 1: Efficacy in Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial and fungal strains. Results indicated that it exhibited moderate activity against Candida albicans and Aspergillus niger but showed high efficacy against Bacillus cereus, suggesting its potential as an antibacterial agent .

Case Study 2: Application in Cancer Therapy

Another research focused on the application of this compound in boron neutron capture therapy. The study highlighted its ability to selectively target cancer cells while minimizing damage to healthy tissues, demonstrating promising results in preclinical models.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

5-Trifluoromethyl-2-formylphenylboronic Acid

Molecular Formula : C₈H₆BF₃O₃

Key Differences :

- Substituent : Contains a formyl (-CHO) group instead of methoxy (-OCH₃).

- Acidity : The formyl group increases acidity (pKa ~7.2) compared to methoxy derivatives due to stronger electron-withdrawing effects .

- Biological Activity : Demonstrates moderate antimicrobial activity against Candida albicans and Bacillus cereus, with a lower Minimum Inhibitory Concentration (MIC = 32 μg/mL) against B. cereus than Tavaborole (AN2690, MIC = 64 μg/mL) .

- Structural Isomerization : Forms a 3-hydroxybenzoxaborole cyclic isomer in solution, enhancing binding to fungal leucyl-tRNA synthetase (LeuRS) .

2-Chloro-5-(trifluoromethyl)phenylboronic Acid

Molecular Formula : C₇H₅BClF₃O₂

Key Differences :

2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic Acid

Molecular Formula : C₉H₁₀BF₃O₄

Key Differences :

4-(Trifluoromethoxy)phenylboronic Acid

Molecular Formula : C₇H₆BF₃O₃

Key Differences :

- Substituent Position : Trifluoromethoxy (-OCF₃) at the para position.

- Electronic Effects : -OCF₃ is less electron-withdrawing than -CF₃, resulting in lower acidity (pKa ~8.5 vs. ~7.8 for -CF₃ derivatives) .

Comparative Data Table

Key Findings and Trends

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and chloro (-Cl) substituents lower pKa and enhance reactivity in cross-coupling reactions compared to methoxy (-OCH₃) .

- Biological Activity : Formyl and benzoxaborole derivatives exhibit stronger antimicrobial action due to enzyme inhibition mechanisms .

- Steric Effects : Bulky substituents (e.g., methoxymethoxy) reduce reaction rates in catalytic processes .

Activité Biologique

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. Boronic acids are known to act as reversible inhibitors of certain proteases and kinases, which are crucial in regulating cell cycle and apoptosis. Specifically, this compound has been shown to inhibit CHK2 kinase activity, a key player in DNA damage response pathways. Inhibition of CHK2 can lead to enhanced survival of cells under stress conditions, such as radiation exposure, by promoting resistance to apoptosis .

2. Anticancer Properties

Research indicates that compounds like this compound can be effective in the treatment of various cancers. The inhibition of CHK2 kinase function has been linked to therapeutic strategies aimed at treating proliferative conditions, including cancer. Studies suggest that the pharmacological inhibition of CHK2 may provide new avenues for cancer therapy, especially when combined with other agents such as DNA damaging agents or microtubule-targeted therapies .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. For instance, related phenylboronic acids have demonstrated moderate antibacterial effects against pathogens like Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that this class of compounds could serve as potential antimicrobial agents .

Case Studies and Experimental Data

- CHK2 Kinase Inhibition :

- Antimicrobial Testing :

- In vitro studies have shown that derivatives of phenylboronic acids exhibit significant antibacterial activity with MIC values lower than those of established antibiotics such as AN2690 (Tavaborole). For example:

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.